molecular formula C14H18Br2N4O5 B1262432 (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

Cat. No.: B1262432
M. Wt: 482.12 g/mol
InChI Key: XFAYUCCPAGOBFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Clavatadine A involves a convergent approach with early-stage guanidinylation . The synthesis begins with the preparation of an immediate precursor through direct guanidinylation. This is followed by lactone hydrolysis and guanidine deprotection using aqueous acid, resulting in Clavatadine A in four steps with an overall yield of 41-43% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for Clavatadine A. The synthesis is primarily conducted in research laboratories for experimental and developmental purposes .

Chemical Reactions Analysis

Types of Reactions: Clavatadine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Clavatadine A with modified functional groups, which are used for further biological and chemical studies .

Scientific Research Applications

Clavatadine A has several scientific research applications:

    Chemistry: It serves as a template for the synthesis of analogs and derivatives for studying structure-activity relationships.

    Biology: Clavatadine A is used to investigate the inhibition of blood coagulation factor XIa and its potential as an anticoagulant.

    Medicine: It is explored as a lead compound for developing new anticoagulant drugs to treat thrombosis.

Mechanism of Action

Clavatadine A exerts its effects by selectively inhibiting human blood coagulation factor XIa. The compound binds to the active site of factor XIa, preventing its interaction with substrates necessary for the coagulation cascade. This inhibition reduces the likelihood of excessive clot formation (thrombosis) while allowing normal coagulation to occur .

Comparison with Similar Compounds

Uniqueness: Clavatadine A is unique due to its potent and selective inhibition of factor XIa, which is not observed in other similar compounds. Its structural simplicity and noted activity make it an ideal candidate for further development as an anticoagulant .

Properties

Molecular Formula

C14H18Br2N4O5

Molecular Weight

482.12 g/mol

IUPAC Name

2-[2,4-dibromo-3-[4-(diaminomethylideneamino)butylcarbamoyloxy]-6-hydroxyphenyl]acetic acid

InChI

InChI=1S/C14H18Br2N4O5/c15-8-6-9(21)7(5-10(22)23)11(16)12(8)25-14(24)20-4-2-1-3-19-13(17)18/h6,21H,1-5H2,(H,20,24)(H,22,23)(H4,17,18,19)

InChI Key

XFAYUCCPAGOBFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)OC(=O)NCCCCN=C(N)N)Br)CC(=O)O)O

Synonyms

(2,4-dibromo-3-(((4-carbamimidamidobutyl)carbamoyl)oxy)-6-hydroxyhenyl)acetic acid
clavatadine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
Reactant of Route 2
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
Reactant of Route 3
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
Reactant of Route 4
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
Reactant of Route 5
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid
Reactant of Route 6
(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

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